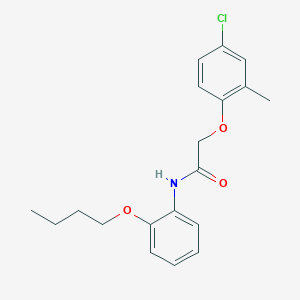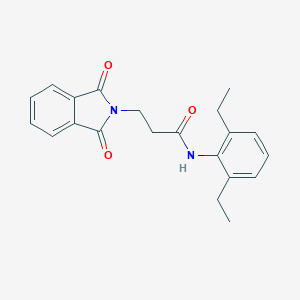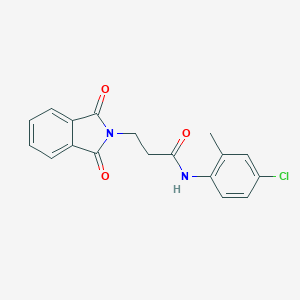
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of chromenones and has a molecular formula of C23H21BrO5.
科学的研究の応用
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for imaging applications. Furthermore, this compound has been investigated for its potential use as a catalyst in organic synthesis.
作用機序
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have antiviral activity by inhibiting the replication of viruses. Additionally, this compound has been shown to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the replication of viruses and suppress the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to have low toxicity in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate in lab experiments is its potential applications in various fields of scientific research. This compound has been studied for its anticancer, antiviral, and anti-inflammatory properties, as well as its potential use as a fluorescent probe for imaging applications and a catalyst in organic synthesis. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for the study of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs. Another direction is to explore its potential use as a fluorescent probe for imaging applications and a catalyst in organic synthesis. Furthermore, future studies could focus on the optimization of the synthesis method to improve the yield and purity of the final product.
合成法
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate involves a multi-step process that includes the condensation of 2-bromophenol with ethyl 2-bromo-4-oxobutanoate, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained after purification through column chromatography. This method has been reported to yield the desired product in good yields and with high purity.
特性
分子式 |
C21H19BrO5 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 2-ethylbutanoate |
InChI |
InChI=1S/C21H19BrO5/c1-3-13(4-2)21(24)26-14-9-10-15-18(11-14)25-12-19(20(15)23)27-17-8-6-5-7-16(17)22/h5-13H,3-4H2,1-2H3 |
InChIキー |
MOSAKCLIFKIKEG-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
正規SMILES |
CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)

![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)



![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)





![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)

